
Tetra(diethylamino)phosphonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetra(diethylamino)phosphonium bromide is a quaternary phosphonium salt with the molecular formula C16H40BrN4P. This compound is known for its unique structure, where a central phosphorus atom is bonded to four diethylamino groups, and it is paired with a bromide anion. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetra(diethylamino)phosphonium bromide typically involves the reaction of phosphorus trichloride with diethylamine in the presence of a base, followed by the addition of a bromide source. The reaction can be summarized as follows: [ \text{PCl}_3 + 4 \text{(C}_2\text{H}_5\text{)}_2\text{NH} \rightarrow \text{P(N(C}_2\text{H}_5\text{)}_2)_4^+ \text{Cl}^- ] [ \text{P(N(C}_2\text{H}_5\text{)}_2)_4^+ \text{Cl}^- + \text{NaBr} \rightarrow \text{P(N(C}_2\text{H}_5\text{)}_2)_4^+ \text{Br}^- + \text{NaCl} ]
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tetra(diethylamino)phosphonium bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkoxides and amines are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines.
Scientific Research Applications
Tetra(diethylamino)phosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including the Wittig reaction.
Medicine: Research is ongoing into its potential use as an antimicrobial agent.
Industry: It is used in the synthesis of other phosphonium salts and as a phase-transfer catalyst.
Mechanism of Action
The mechanism by which Tetra(diethylamino)phosphonium bromide exerts its effects involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, such as from an aqueous phase to an organic phase, thereby increasing the reaction rate. Its molecular targets include various substrates in organic reactions, and it operates through pathways involving nucleophilic substitution and oxidation-reduction reactions.
Comparison with Similar Compounds
Similar Compounds
- Tetraethylammonium bromide
- Tetramethylammonium bromide
- Trihexyl tetradecyl phosphonium bromide
Uniqueness
Tetra(diethylamino)phosphonium bromide is unique due to its specific structure, which imparts distinct reactivity and catalytic properties. Compared to similar compounds, it offers advantages in terms of stability and efficiency in catalysis.
Properties
CAS No. |
80920-63-4 |
|---|---|
Molecular Formula |
C16H40BrN4P |
Molecular Weight |
399.39 g/mol |
IUPAC Name |
N-[bromo-tris(diethylamino)-λ5-phosphanyl]-N-ethylethanamine |
InChI |
InChI=1S/C16H40BrN4P/c1-9-18(10-2)22(17,19(11-3)12-4,20(13-5)14-6)21(15-7)16-8/h9-16H2,1-8H3 |
InChI Key |
CTNZKNIQIDUKKS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P(N(CC)CC)(N(CC)CC)(N(CC)CC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid](/img/structure/B13794114.png)
![Tricyclo[3.2.1.0(2,4)]oct-6-ene, 3-(2-methyl-1-propenylidene)-](/img/structure/B13794119.png)
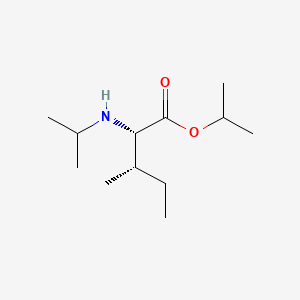
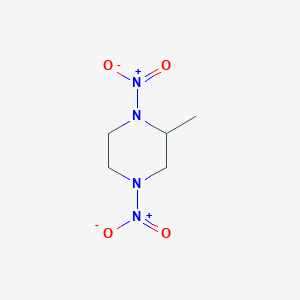
![N-(2-chlorophenyl)-3-[4-(octadecylamino)phenyl]-3-oxopropanamide](/img/structure/B13794132.png)
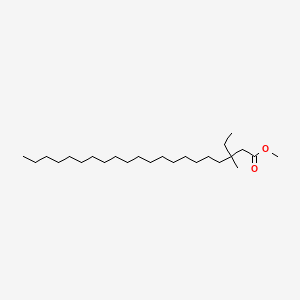
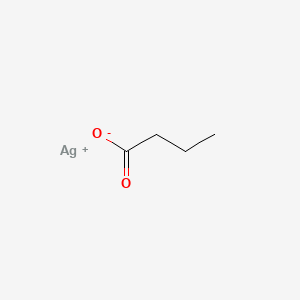
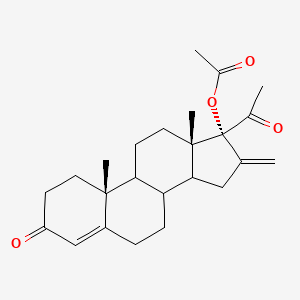
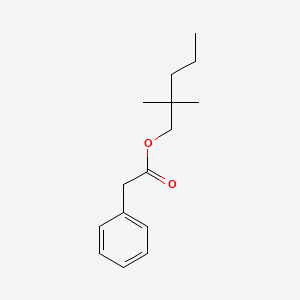
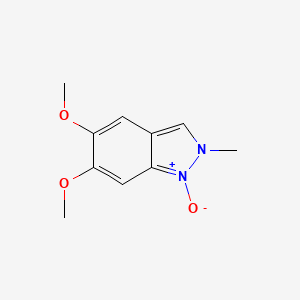
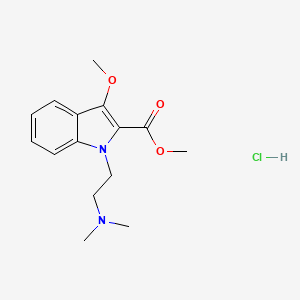


![Benzoic acid, 5-[[4-[(4-amino-7-sulfo-1-naphthalenyl)azo]phenyl]azo]-2-hydroxy-](/img/structure/B13794194.png)
